molecular formula C22H17ClFN3O2S2 B2422582 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 899547-29-6

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2422582
CAS No.: 899547-29-6
M. Wt: 473.97
InChI Key: PZTUGKDISDAKNI-UHFFFAOYSA-N
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Description

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 2-chlorobenzyl group, and a 4-fluorobenzyl group

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c23-17-4-2-1-3-15(17)12-27-21(29)20-18(9-10-30-20)26-22(27)31-13-19(28)25-11-14-5-7-16(24)8-6-14/h1-10H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTUGKDISDAKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that has gained attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, focusing on its synthesis, biological activity, and potential therapeutic uses.

This compound exhibits potential biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that compounds similar to this one can induce apoptosis in various cancer cell lines by disrupting DNA repair mechanisms and inhibiting topoisomerases.

Antimicrobial Properties

The compound may also possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The sulfanyl group is believed to play a significant role in disrupting bacterial cell membranes.

Data Summary from Biological Studies

Study FocusFindings
Anticancer Efficacy Enhanced cytotoxicity observed in cancer cell lines with methoxy substitutions.
Antibacterial Activity Significant inhibition of bacterial growth noted against Staphylococcus aureus.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with specific substituents exhibited increased cytotoxicity due to enhanced cellular uptake and interaction with DNA.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related derivatives. The study found significant activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Mechanism of Action

The mechanism of action of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and fluorobenzyl groups.

Biological Activity

The compound 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and fluorophenyl groups may enhance its pharmacological profile by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various thienopyrimidine compounds demonstrated that those with substituted amido or imino side chains showed potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium .

Table 1: Antimicrobial Efficacy of Thienopyrimidine Derivatives

CompoundMIC (µg/mL)Target Bacteria
4c12Staphylococcus aureus
4e15Escherichia coli
5g10Mycobacterium tuberculosis

The minimum inhibitory concentrations (MICs) suggest that compounds like 4c and 5g are particularly effective against specific strains, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of thienopyrimidine derivatives. Compounds similar to our target have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, derivatives were tested for their ability to suppress COX-1 and COX-2 activity, with IC50 values indicating significant inhibition .

Table 2: Inhibition of COX Enzymes by Thienopyrimidine Derivatives

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12

These results demonstrate the compound's potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of thienopyrimidine derivatives has revealed that specific substitutions at various positions significantly affect their biological activities. The presence of electron-withdrawing groups such as halogens on the aromatic rings enhances antimicrobial activity, while certain alkyl substitutions can improve anti-inflammatory properties .

Case Studies

In one notable study, a series of thienopyrimidine derivatives were synthesized and screened for their biological activities. The most potent compounds exhibited not only antimicrobial effects but also significant anti-inflammatory properties through the modulation of cytokine production in macrophages . This dual action suggests that these compounds could be developed into multifunctional therapeutics.

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